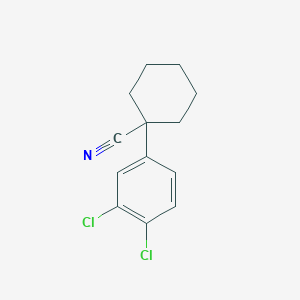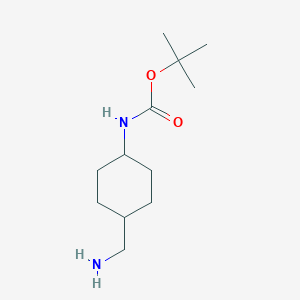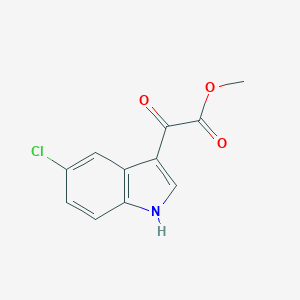
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclohexane derivatives often involves complex reactions that include cyclization and substitution processes. For example, Zhao et al. (2009) described the synthesis of a compound by cyclizing methyl O-(2,4-dichlorophenyl-acetyl)-1-hydroxycyclohexane-carboxylate, which provides insights into the methodologies that could be applied to synthesize 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile【Zhao et al., 2009】(https://consensus.app/papers/synthesis-crystal-structure-3(24dichlorophenyl)-zhao/21c250efec73566098edf11c93a0adb2/?utm_source=chatgpt).
Molecular Structure Analysis
The crystal structure of cyclohexane derivatives reveals significant details about their molecular conformation. For instance, the study by Zhao et al. (2009) on a related compound shows that the cyclohexene unit exhibits a quasi-chair conformation, which might be similar to the molecular structure of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, indicating the potential stability and conformational preferences of this compound【Zhao et al., 2009】(https://consensus.app/papers/synthesis-crystal-structure-3(24dichlorophenyl)-zhao/21c250efec73566098edf11c93a0adb2/?utm_source=chatgpt).
Chemical Reactions and Properties
Chemical reactions involving cyclohexane derivatives can be complex and diverse. For example, the work by Dolaz et al. (2009) on N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes highlights the variety of chemical behaviors and the formation of complexes, suggesting that 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile may also undergo interesting reactions and form unique structures【Dolaz et al., 2009】(https://consensus.app/papers/synthesis-characterization-studies-dolaz/62b9a2e644e45901be8f4004ee0b4de1/?utm_source=chatgpt).
Aplicaciones Científicas De Investigación
Reactive Crystals and Hydrocarbons
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile plays a role in the solid-state photodimerization of 3,4-dichlorocinnamic acid (3,4-DCCA). Research has shown that when 3,4-DCCA crystals are dispersed in hydrocarbons and irradiated, a form of t-3, t-4-bis-(3,4-dichlorophenyl)-cyclobutane-r-1, c-2-dicarboxylic acid (β-truxinic acid type dimer) is created, incorporating hydrocarbons like pentane, cyclohexane, and benzene. This process impacts reaction rates and the crystallinity of the dimer, shedding light on potential mechanisms for incorporating hydrocarbons into crystalline structures (Nakanishi et al., 1979).
Green Chemistry in Industrial Application
Another application is found in the development of new, environmentally friendly methods for synthesizing cyclohexanecarbonitrile. A study presented multi-step, one-pot processes for producing high-yield cyclohexanecarbonitrile from cyclohexanone, emphasizing the use of methanol as a uniform solvent and highlighting the eco-friendliness of the process through the use of recyclable materials and minimal by-products (Šimbera et al., 2014).
Nanotechnology and Energy Storage
In nanotechnology, 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is used as a precursor for synthesizing nitrogen-doped carbon nanotubes on graphene substrates. This microwave synthesis technique results in mesoporous, hierarchical nanostructures that exhibit high capacity when used as anodes in lithium-ion batteries, suggesting their potential in improving energy storage technologies (Sridhar et al., 2015).
Photocatalytic Applications
Photocatalysis is another area where this compound finds application. In particular, the photocatalytic oxidation of alkanes using dioxygen under visible light with copper(II) and iron(III) chlorides as catalysts is a notable study. This process efficiently produces alcohols, ketones, and alkyl hydroperoxides from alkanes like cyclohexane, demonstrating a potential application in chemical synthesis and environmental remediation (Takaki et al., 2004).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQZVJXAKWBZEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)





![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)